molecular formula C16H12Cl2N2 B12118705 (3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine

(3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine

Katalognummer: B12118705
Molekulargewicht: 303.2 g/mol
InChI-Schlüssel: CKNBMUMTULJZLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group and a methylquinolinyl group, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine typically involves the reaction of 3,4-dichloroaniline with 4-methylquinoline under specific conditions. One common method involves the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60°C, and stirred for a set period to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds such as 3,4-dichloroaniline and 4-methylquinoline. These intermediates are then reacted under controlled conditions to produce the final product. The process may also involve purification steps to ensure the desired purity and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular processes. For example, it may inhibit photosynthesis by blocking the electron transport chain in photosystem II, similar to the action of certain herbicides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine is unique due to its combination of a dichlorophenyl group and a methylquinolinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and industrial uses.

Eigenschaften

Molekularformel

C16H12Cl2N2

Molekulargewicht

303.2 g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)-4-methylquinolin-2-amine

InChI

InChI=1S/C16H12Cl2N2/c1-10-8-16(20-15-5-3-2-4-12(10)15)19-11-6-7-13(17)14(18)9-11/h2-9H,1H3,(H,19,20)

InChI-Schlüssel

CKNBMUMTULJZLT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.